molecular formula C15H22N4O3S B12163308 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide

4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide

Cat. No.: B12163308
M. Wt: 338.4 g/mol
InChI Key: ABUROUZAPKAPFT-UHFFFAOYSA-N
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Description

4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a furo[2,3-d]pyrimidine core, which is known for its biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide typically involves multiple steps:

    Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 4-amino-5,6-dimethylpyrimidine with a furan derivative under acidic or basic conditions.

    Thioether Formation:

    Amide Bond Formation: The final step involves coupling the sulfanyl intermediate with 3-hydroxypropylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the furo[2,3-d]pyrimidine core or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound’s furo[2,3-d]pyrimidine core is of interest due to its potential interactions with biological macromolecules. It can be used in studies related to enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione

Uniqueness

Compared to similar compounds, 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is unique due to the presence of the furo[2,3-d]pyrimidine core and the specific functional groups attached to it. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N4O3S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)butanamide

InChI

InChI=1S/C15H22N4O3S/c1-9-10(2)22-14-12(9)13(16)18-15(19-14)23-8-3-5-11(21)17-6-4-7-20/h20H,3-8H2,1-2H3,(H,17,21)(H2,16,18,19)

InChI Key

ABUROUZAPKAPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)N)SCCCC(=O)NCCCO)C

Origin of Product

United States

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